

# **o-(4-Fluorobenzyl)hydroxylamine hydrochloride**

## **molecular structure and formula**

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### **Compound of Interest**

Compound Name: *o-(4-Fluorobenzyl)hydroxylamine*  
*hydrochloride*

Cat. No.: *B112717*

[Get Quote](#)

An In-Depth Technical Guide to **o-(4-Fluorobenzyl)hydroxylamine Hydrochloride**: Synthesis, Characterization, and Applications in Drug Discovery

## **Abstract**

**o-(4-Fluorobenzyl)hydroxylamine hydrochloride** is a versatile synthetic intermediate and a valuable building block for researchers, medicinal chemists, and drug development professionals. Its unique structure, combining a reactive hydroxylamine moiety with a metabolically robust 4-fluorobenzyl group, makes it highly useful for creating novel chemical entities and for analytical derivatization. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed and validated synthetic protocol, key applications in drug discovery, and essential safety and handling information. The content herein is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their work.

## **Molecular Structure and Physicochemical Properties**

**o-(4-Fluorobenzyl)hydroxylamine hydrochloride** is the salt form of O-[(4-fluorophenyl)methyl]hydroxylamine. The hydrochloride salt enhances its stability and improves its handling characteristics, particularly its solubility in aqueous media. The core structure

consists of a hydroxylamine functional group ( $\text{—ONH}_2$ ) where the oxygen atom is ether-linked to the benzylic carbon of a 4-fluorobenzyl group.

## Molecular Diagram

The chemical structure is depicted below, illustrating the connectivity of the atoms and the formation of the hydrochloride salt.

Caption: Molecular Structure of **o-(4-Fluorobenzyl)hydroxylamine Hydrochloride**.

## Physicochemical Data Summary

The fundamental properties of **o-(4-Fluorobenzyl)hydroxylamine hydrochloride** are summarized in the table below. These identifiers are crucial for substance registration, literature searches, and safety data sheet (SDS) retrieval.

Property	Value	Reference(s)
IUPAC Name	O-[(4-fluorophenyl)methyl]hydroxylamine;hydrochloride	[1]
Molecular Formula	$\text{C}_7\text{H}_9\text{ClFNO}$	[1]
Molecular Weight	177.60 g/mol	[1]
CAS Number	51572-89-5	[1]
Appearance	White to off-white solid (inferred from analogs)	[2][3]
Purity	Typically $\geq 95\%$	[3]
Solubility	Soluble in water (inferred from salt form and analogs)	
Melting Point	High, likely $>200\text{ }^\circ\text{C}$ (inferred from analogs)	[2][4]

## Synthesis and Purification

A robust and widely adopted method for synthesizing O-alkyl hydroxylamines proceeds via the alkylation of an N-protected hydroxylamine equivalent, followed by deprotection. The use of N-hydroxyphthalimide is standard practice in this context.

Causality Behind Experimental Choices:

- **N-Hydroxyphthalimide as a Reagent:** N-hydroxyphthalimide serves as an effective and stable surrogate for hydroxylamine. Its acidic N-OH proton is easily removed by a mild base, generating a potent nucleophile. The phthalimide group is a robust protecting group that prevents unwanted side reactions at the nitrogen atom, such as over-alkylation.
- **Hydrazinolysis for Deprotection:** The cleavage of the N-O bond in the phthalimide intermediate is efficiently achieved through hydrazinolysis. Hydrazine reacts with the phthalimide to form a highly stable, insoluble phthalhydrazide precipitate, which drives the reaction to completion and simplifies purification by simple filtration.<sup>[5][6]</sup>

## Synthetic Workflow Diagram

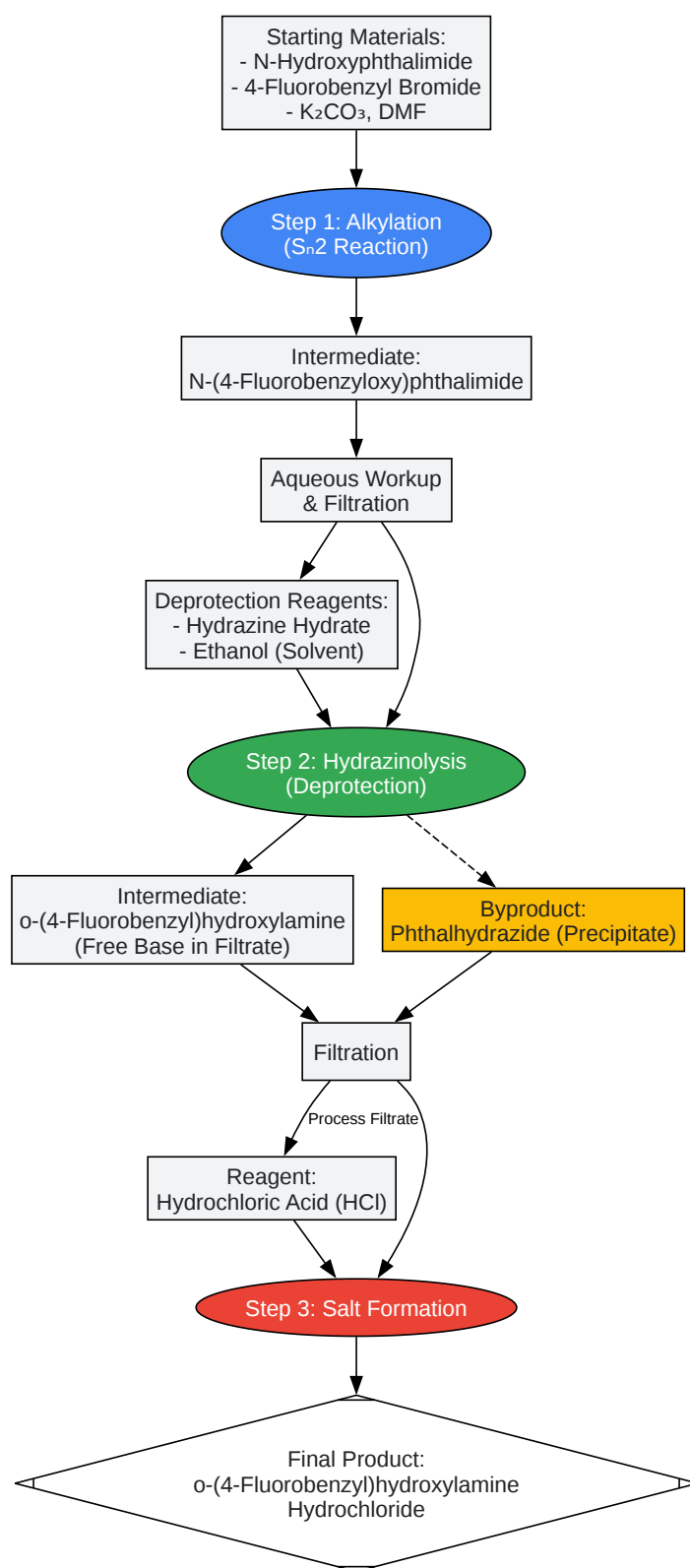


Figure 2. General Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.

## Detailed Experimental Protocol

This protocol is adapted from established methods for analogous compounds and represents a reliable pathway to the target molecule.<sup>[5][6]</sup>

### Part A: Synthesis of N-(4-Fluorobenzyloxy)phthalimide (Intermediate)

- **Setup:** To a round-bottom flask equipped with a magnetic stirrer, add N-hydroxyphthalimide (1.0 eq) and anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of N-hydroxyphthalimide).
- **Base Addition:** Add potassium carbonate ( $K_2CO_3$ , 1.5 eq) to the suspension. Stir at room temperature for 15-20 minutes.
- **Alkylation:** Dissolve 4-fluorobenzyl bromide (1.05 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture.
- **Reaction:** Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting N-hydroxyphthalimide is consumed.
- **Workup:** Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. A precipitate will form.
- **Isolation:** Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
- **Drying:** Dry the isolated white solid under vacuum to yield N-(4-fluorobenzyloxy)phthalimide. The product is typically of sufficient purity for the next step.

### Part B: Synthesis of **o**-(4-Fluorobenzyl)hydroxylamine Hydrochloride (Final Product)

- **Setup:** Suspend the N-(4-fluorobenzyloxy)phthalimide (1.0 eq) from Part A in ethanol (approx. 10-15 mL per gram).
- **Hydrazinolysis:** Add hydrazine hydrate (1.5-2.0 eq) dropwise to the suspension at room temperature.

- **Reaction:** Heat the mixture to reflux (approx. 80 °C). A thick white precipitate of phthalhydrazide will begin to form. Continue refluxing for 2-3 hours.
- **Isolation of Free Base:** Cool the reaction mixture to room temperature. Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol. The desired free hydroxylamine is in the combined filtrate.
- **Salt Formation:** Transfer the filtrate to a clean flask and cool it in an ice bath. Slowly add a concentrated or ethereal solution of hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~1-2, check with pH paper).
- **Precipitation and Isolation:** A white precipitate of the hydrochloride salt will form. Stir in the ice bath for another 30 minutes. Collect the final product by vacuum filtration.
- **Purification:** Wash the product with cold diethyl ether and dry under vacuum to yield **o-(4-fluorobenzyl)hydroxylamine hydrochloride**. Purity can be further enhanced by recrystallization from an appropriate solvent system like ethanol/ether if necessary.

## Applications in Research and Drug Development

The utility of this molecule stems from the distinct contributions of its functional components: the hydroxylamine core, the benzyl linker, and the fluorine substituent.

## Role as a Derivatization Reagent

The primary reaction of hydroxylamines is their condensation with aldehydes and ketones to form oximes.<sup>[7][8]</sup> This reaction is fundamental to its application in analytical chemistry.

- **Mechanism:** The nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon, followed by dehydration to yield a stable C=N double bond of the oxime ether.
- **Analytical Utility:** The fluorine atom makes this reagent particularly useful for derivatizing carbonyl-containing analytes for Gas Chromatography (GC) with an Electron Capture Detector (GC-ECD). The high electronegativity of fluorine allows for ultra-sensitive detection of the resulting oxime derivatives. Its pentafluorobenzyl analog is a well-established reagent for this purpose.<sup>[7]</sup>

## Utility as a Medicinal Chemistry Scaffold

In drug design, the 4-fluorobenzyl hydroxylamine scaffold provides a powerful platform for building and optimizing therapeutic candidates.

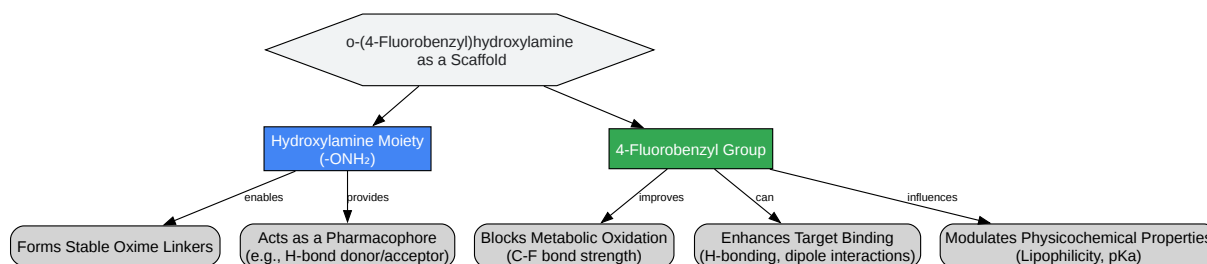


Figure 3. Role of Structural Moieties in Medicinal Chemistry

[Click to download full resolution via product page](#)

Caption: Key contributions of the compound's structural features in drug design.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the para-position of the benzyl ring effectively blocks a common site of metabolic oxidation (para-hydroxylation) by cytochrome P450 enzymes, thereby increasing the half-life and bioavailability of a drug candidate.<sup>[9]</sup>
- **Target Binding Interactions:** Fluorine is a weak hydrogen bond acceptor and can participate in favorable dipole-dipole or halogen-bond interactions with protein targets, potentially enhancing binding affinity and selectivity.<sup>[9]</sup>
- **Pharmacophore and Linker:** The hydroxylamine group itself is a key pharmacophore in many bioactive molecules.<sup>[10]</sup> When reacted with a carbonyl group on another molecule, it forms an oxime ether linkage that is significantly more stable to hydrolysis in vivo compared to an

imine (Schiff base) linkage, making it an excellent choice for linking molecular fragments in drug design.

## Analytical Characterization

Confirming the identity and purity of the synthesized material is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Technique	Expected Observations
$^1\text{H}$ NMR (in $\text{D}_2\text{O}$ )	- Aromatic Protons: Two sets of signals, appearing as doublets or triplets (a classic AA'BB' system), between $\delta$ 7.0-7.5 ppm. - Benzylic Protons ( $-\text{CH}_2-$ ): A sharp singlet around $\delta$ 5.0 ppm. - Amine Protons ( $-\text{NH}_3^+$ ): Signal is exchanged with $\text{D}_2\text{O}$ and typically not observed.
$^{13}\text{C}$ NMR (in $\text{D}_2\text{O}$ )	- Aromatic Carbons: Four signals expected. The carbon attached to fluorine (C-F) will show a large one-bond coupling constant ( $^1\text{JCF} \approx 245$ Hz). Other aromatic carbons will show smaller two- and three-bond C-F couplings. - Benzylic Carbon ( $-\text{CH}_2-$ ): A signal around $\delta$ 75-80 ppm.
Mass Spectrometry (MS)	In ESI+ mode, the spectrum will show the molecular ion of the free base $[\text{M}+\text{H}]^+$ at $m/z$ corresponding to $\text{C}_7\text{H}_9\text{FNO}^+$ .
Infrared (IR)	- N-H Stretch: Broad absorption band around $3000\text{-}3200\text{ cm}^{-1}$ (for $-\text{NH}_3^+$ ). - C-F Stretch: Strong, sharp absorption band around $1220\text{-}1240\text{ cm}^{-1}$ . - Aromatic C=C Stretch: Peaks around $1500\text{-}1600\text{ cm}^{-1}$ .
HPLC	A single major peak on a reverse-phase column (e.g., C18) indicates high purity.



## Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. The hazard profile is based on data from the parent compound and structurally related hydroxylamines.

### GHS Hazard Information

Hazard Class	Statement	Reference(s)
Acute Toxicity (Oral)	H302: Harmful if swallowed	[1]
Acute Toxicity (Dermal)	H312: Harmful in contact with skin	[1]
Skin Corrosion/Irritation	H315: Causes skin irritation	[1][11]
Eye Damage/Irritation	H319: Causes serious eye irritation	[1][11]
Acute Toxicity (Inhaled)	H332: Harmful if inhaled	[1]
STOT - Single Exposure	H335: May cause respiratory irritation	[1][11]

### Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]
- Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[12][14]
- Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. Wash hands thoroughly after handling.[12][14]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. Keep away from incompatible materials such as strong oxidizing agents.[12][14]
- Spills: In case of a spill, prevent dust formation. Sweep up the solid material carefully, place it into a suitable container for disposal, and clean the area thoroughly.[13]

## Conclusion

**o-(4-Fluorobenzyl)hydroxylamine hydrochloride** is more than just a chemical reagent; it is an enabling tool for innovation in both analytical and medicinal chemistry. Its straightforward synthesis, combined with the beneficial properties imparted by the fluorobenzyl group, ensures its continued relevance. By understanding the principles behind its synthesis, characterization, and application, researchers can confidently and safely leverage this versatile building block to advance their scientific objectives, from developing sensitive analytical methods to designing the next generation of therapeutic agents.

## References

- PubChem. **o-(4-Fluorobenzyl)hydroxylamine hydrochloride**.
- Chem-Impex International. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride Safety Data Sheet.
- Lab Alley.
- EMD Millipore.
- PubChem. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride.
- Hyma Synthesis Pvt. Ltd.
- Organic Syntheses. Hydroxylamine Hydrochloride. Organic Syntheses. [Link]
- Human Metabolome Database. <sup>1</sup>H NMR Spectrum (1D, 500 MHz, H<sub>2</sub>O, experimental) (HMDB0000725). HMDB. [Link]
- PubMed Central. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer.
- Royal Society of Chemistry. Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. The Royal Society of Chemistry. [Link]
- MySkinRecipes. O-(4-chlorobenzyl)hydroxylamine hydrochloride. MySkinRecipes. [Link]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. o-(4-Fluorobenzyl)hydroxylamine hydrochloride | C<sub>7</sub>H<sub>9</sub>ClFNO | CID 12800721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]
- 3. O-(4-Chlorobenzyl)hydroxylamine hydrochloride | CymitQuimica [cymitquimica.com]
- 4. O-(4-Nitrobenzyl)hydroxylamine hydrochloride [medpep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. O - (2,3,4,5,6-五氟苄基) 羟胺 盐酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. O-(4-chlorobenzyl)hydroxylamine hydrochloride [myskinrecipes.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | C7H5ClF5NO | CID 122307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. media.laballey.com [media.laballey.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [o-(4-Fluorobenzyl)hydroxylamine hydrochloride molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112717#o-4-fluorobenzyl-hydroxylamine-hydrochloride-molecular-structure-and-formula]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)